molecular formula C7H8BrClN2 B1381199 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 1810070-18-8

5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No.: B1381199
CAS No.: 1810070-18-8
M. Wt: 235.51 g/mol
InChI Key: JWHDLDLMJCPNSJ-UHFFFAOYSA-N
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Description

5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a chemical compound with the CAS Number: 1810070-18-8 . It has a molecular weight of 235.51 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of this compound consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 235.51 . The compound should be stored in a refrigerator .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .

Mechanism of Action

Target of Action

The primary targets of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs). These receptors play a crucial role in cell growth and proliferation .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition results in a decrease in cell growth and proliferation .

Biochemical Pathways

The compound affects the FGFR signaling pathway. By inhibiting FGFRs, this compound disrupts the downstream effects of this pathway, which include cell growth and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in cell growth and proliferation due to the inhibition of FGFRs .

Biochemical Analysis

Biochemical Properties

5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to act as a kinase inhibitor, affecting the activity of kinases involved in cell signaling pathways . This compound can form hydrogen bonds with specific amino acids in the active sites of enzymes, leading to inhibition or activation of these enzymes . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, forming hydrogen bonds with specific amino acids . This binding can lead to inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can interact with DNA and RNA, influencing gene expression by binding to specific nucleotide sequences . These interactions can result in changes in protein synthesis and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and enzyme activity . These changes can have significant implications for the interpretation of experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit specific enzymes and modulate cellular processes without causing significant toxicity . At high doses, this compound can cause toxic effects, including liver and kidney damage . These adverse effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of nucleotides and amino acids . This compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . These interactions can have significant implications for cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, this compound can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, by post-translational modifications and targeting signals . In the nucleus, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis . In the mitochondria, it can affect the activity of metabolic enzymes, leading to changes in cellular metabolism .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2.ClH/c8-6-3-5-1-2-9-7(5)10-4-6;/h3-4H,1-2H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHDLDLMJCPNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.